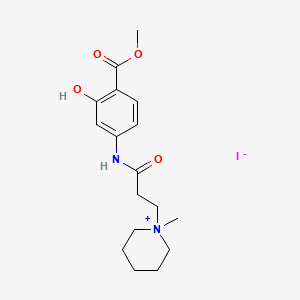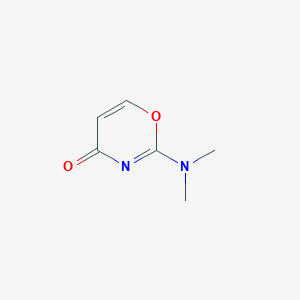![molecular formula C18H22O4S4 B14465443 1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] CAS No. 71056-16-1](/img/structure/B14465443.png)
1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by a disulfide bond Each benzene ring is substituted with methoxy and methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 2,4-dimethoxy-5-(methylsulfanyl)benzene, is prepared through a series of reactions, including methylation and sulfonation.
Disulfide Bond Formation: The key step involves the formation of the disulfide bond. This is achieved by oxidizing the thiol groups of two molecules of the benzene derivative using an oxidizing agent such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its biological and chemical functions. The compound may interact with molecular targets such as enzymes and proteins, affecting their activity and function.
相似化合物的比较
Similar Compounds
1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Lacks the methylsulfanyl group, which may affect its reactivity and applications.
1,1’-Disulfanediylbis(2,4,6-trimethoxybenzene):
Uniqueness
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is unique due to the presence of both methoxy and methylsulfanyl groups, which provide a distinct set of chemical properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
属性
CAS 编号 |
71056-16-1 |
|---|---|
分子式 |
C18H22O4S4 |
分子量 |
430.6 g/mol |
IUPAC 名称 |
1-[(2,4-dimethoxy-5-methylsulfanylphenyl)disulfanyl]-2,4-dimethoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C18H22O4S4/c1-19-11-7-13(21-3)17(9-15(11)23-5)25-26-18-10-16(24-6)12(20-2)8-14(18)22-4/h7-10H,1-6H3 |
InChI 键 |
RZOWRLJQNSDFGA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1SC)SSC2=C(C=C(C(=C2)SC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)

silane](/img/structure/B14465391.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

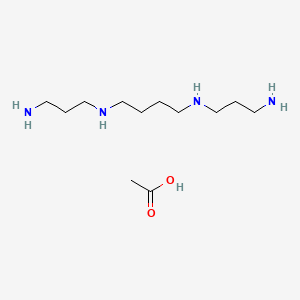
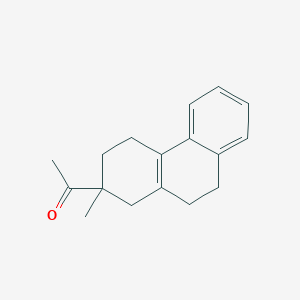
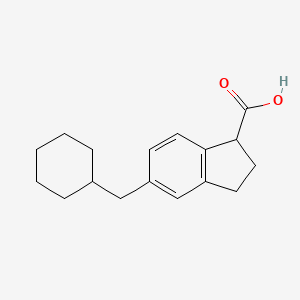
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
